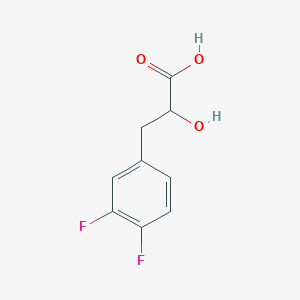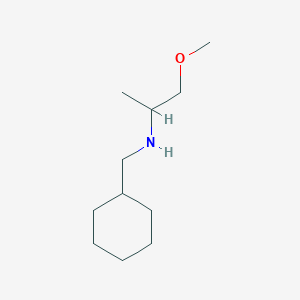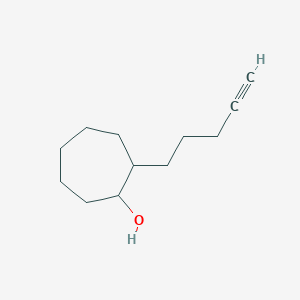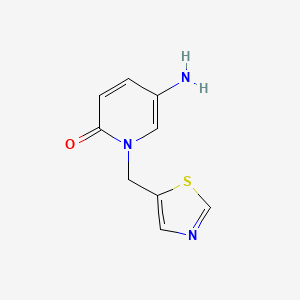amine](/img/structure/B13287821.png)
[1-(5-Bromothiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)ethylamine: is a chemical compound with the molecular formula C11H16BrNOS and a molecular weight of 290.22 g/mol . This compound features a bromothiophene moiety linked to an ethyl group, which is further connected to an oxolan-2-ylmethylamine group. The presence of the bromine atom and the thiophene ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . This process yields the corresponding 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, which can be further reacted with secondary amines and formaldehyde to produce the desired compound .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The bromothiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of thiophene derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound is used as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology:
Antimicrobial Activity: Derivatives of this compound have shown marked activity against Gram-positive and Gram-negative bacteria.
Medicine:
Anti-Proliferative Activity: Some derivatives exhibit potent anti-proliferative activity against cancer cell lines such as HepG-2 and MCF-7.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The exact mechanism of action for 1-(5-Bromothiophen-2-yl)ethylamine is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For instance, the anti-proliferative activity of some derivatives is attributed to their ability to inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Thiophene-Linked 1,2,4-Triazoles: These compounds share a similar thiophene moiety and exhibit antimicrobial and anti-proliferative activities.
5-Bromothiophene-2-carbohydrazide: A precursor in the synthesis of 1-(5-Bromothiophen-2-yl)ethylamine.
Uniqueness:
The uniqueness of 1-(5-Bromothiophen-2-yl)ethylamine lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields such as medicinal chemistry, material science, and biology.
Properties
Molecular Formula |
C11H16BrNOS |
|---|---|
Molecular Weight |
290.22 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H16BrNOS/c1-8(10-4-5-11(12)15-10)13-7-9-3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3 |
InChI Key |
VGHBBCQSEGWEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13287743.png)
![2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13287746.png)


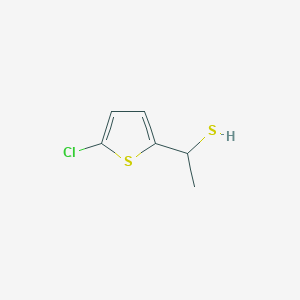
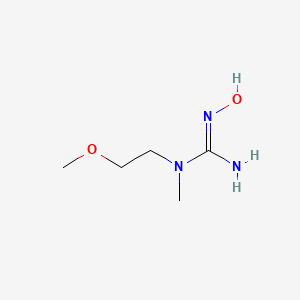
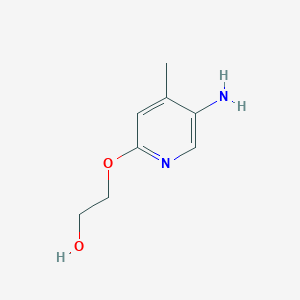
amine](/img/structure/B13287777.png)

